molecular formula C23H42O4 B12655805 Eosol R CAS No. 1341-71-5

Eosol R

Cat. No.: B12655805
CAS No.: 1341-71-5
M. Wt: 382.6 g/mol
InChI Key: SXRAILSODLEVQJ-FMIVXFBMSA-N
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Description

Eosol R is an organic compound characterized by its white crystalline solid form at room temperature. It exhibits good solubility in various organic solvents and is commonly used as a reaction reagent in organic synthesis. This compound can function as a catalyst or intermediate in several organic synthesis reactions .

Preparation Methods

The preparation of Eosol R typically involves a series of organic synthesis reactions. One common method includes the oxidation of olefins followed by the esterification of carboxylic acids . The specific reaction conditions and reagents used can vary, but the general process involves:

    Oxidation of Olefins: This step converts olefins into the corresponding carboxylic acids.

    Esterification: The carboxylic acids are then esterified to form this compound.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Eosol R undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Eosol R has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical assays and studies involving enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Eosol R involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, this compound typically acts by:

    Catalysis: Facilitating chemical reactions by lowering the activation energy.

    Binding to Enzymes: Modulating enzyme activity by binding to active sites or allosteric sites.

    Interacting with Cellular Pathways: Influencing cellular processes through interactions with signaling pathways.

Comparison with Similar Compounds

Eosol R can be compared with other similar compounds, such as:

    Eosol S: Another organic compound with similar solubility and reactivity properties.

    Eosol T: Known for its use in different organic synthesis reactions but with distinct functional groups.

This compound is unique due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications in various fields.

Properties

CAS No.

1341-71-5

Molecular Formula

C23H42O4

Molecular Weight

382.6 g/mol

IUPAC Name

oxolan-2-ylmethyl (E)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C23H42O4/c1-2-3-4-11-15-21(24)16-12-9-7-5-6-8-10-13-18-23(25)27-20-22-17-14-19-26-22/h9,12,21-22,24H,2-8,10-11,13-20H2,1H3/b12-9+

InChI Key

SXRAILSODLEVQJ-FMIVXFBMSA-N

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)OCC1CCCO1)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC1CCCO1)O

Origin of Product

United States

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